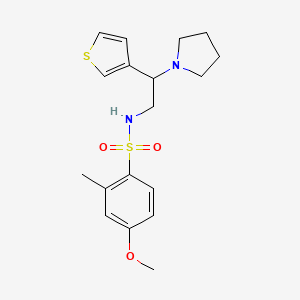

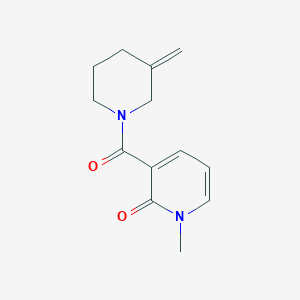

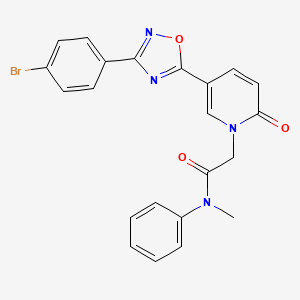

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

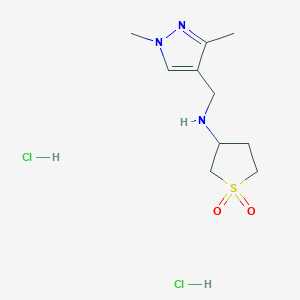

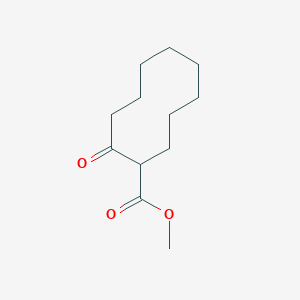

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. MDPV has been classified as a Schedule I drug in the United States due to its high potential for abuse and lack of accepted medical use. Despite this, MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Dihydropyridines are a class of compounds with significant pharmacological properties, including actions as antihypertensive agents and coronary vessel dilators. One study explored the synthesis and potential application of dihydropyridines bearing carbonyl functions at specific positions, showing their utility in medicinal chemistry as antihypertensive agents (Schneiders & Zimmer, 1991). This highlights the importance of structural modifications in dihydropyridines for developing therapeutic agents.

Electrochemical Behavior and Applications

Research into the electrochemical properties of dihydropyridines in aprotic media sheds light on their potential application in electrochemical sensors or devices. One study investigated the oxidation and reduction processes of dihydropyridines, revealing the electrochemical versatility of these compounds, which could be beneficial in developing new electrochemical analysis methods or energy storage devices (Trazza, Andruzzi, & Carelli, 1982).

Hydrodenitrogenation Studies

The hydrodenitrogenation (HDN) of related compounds, such as 2-methylpyridine, was studied to understand the reaction mechanisms involving nitrogen removal. This research is crucial for applications in environmental chemistry and the development of cleaner industrial processes. The findings from these studies can help in designing more efficient catalysts for removing nitrogen-containing pollutants from various sources (Egorova, Zhao, Kukula, & Prins, 2002).

Propriétés

IUPAC Name |

1-methyl-3-(3-methylidenepiperidine-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10-5-3-8-15(9-10)13(17)11-6-4-7-14(2)12(11)16/h4,6-7H,1,3,5,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWODDXIIFZBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)